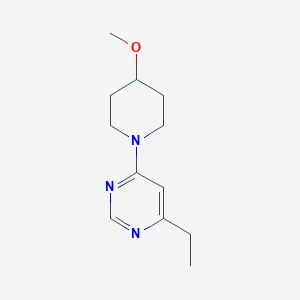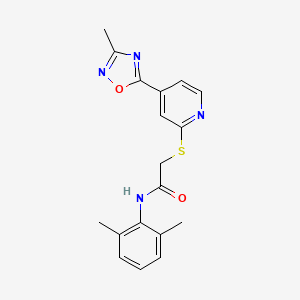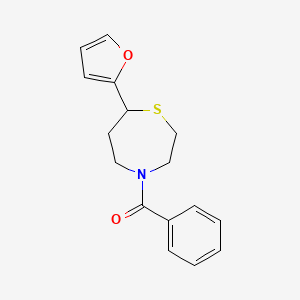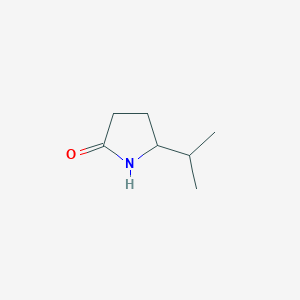
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide, commonly known as ETP-46464, is a small molecule inhibitor that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the class of drugs known as protein kinase inhibitors, which have been shown to have a wide range of effects on cellular signaling pathways.
Mécanisme D'action
ETP-46464 works by inhibiting the activity of several protein kinases, including cyclin-dependent kinase 2 (CDK2) and glycogen synthase kinase 3 beta (GSK3β). These kinases are involved in a variety of cellular signaling pathways, including cell cycle regulation, apoptosis, and inflammation. By inhibiting these kinases, ETP-46464 can disrupt these pathways and potentially slow or halt disease progression.
Biochemical and Physiological Effects:
ETP-46464 has been shown to have a variety of biochemical and physiological effects. In cancer cells, ETP-46464 has been shown to inhibit cell cycle progression, induce apoptosis, and reduce cell migration and invasion. In models of inflammation, ETP-46464 has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In models of neurodegenerative diseases, ETP-46464 has been shown to reduce neuronal cell death and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of ETP-46464 is its specificity for certain protein kinases, which can allow for more targeted effects on cellular signaling pathways. Additionally, ETP-46464 has been shown to have good bioavailability and pharmacokinetic properties, which can make it a promising candidate for further development. However, one limitation of ETP-46464 is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several potential future directions for research on ETP-46464. One area of interest is its potential use in combination with other drugs or therapies to enhance its efficacy. Additionally, further studies are needed to determine the optimal dosing and administration of ETP-46464 in different disease contexts. Finally, there is a need for further research on the long-term safety and tolerability of ETP-46464 in humans.
Méthodes De Synthèse
The synthesis of ETP-46464 involves a multi-step process that begins with the reaction of 2-bromo-6-methylpyrimidine with 4-aminobenzoic acid to form 4-(2-bromo-6-methylpyrimidin-4-ylamino)benzoic acid. This intermediate is then reacted with ethylamine and sodium hydride to form N-(4-(ethylamino)-6-methylpyrimidin-2-yl)-4-aminobenzoic acid, which is then coupled with 1-naphthylamine to form ETP-46464.
Applications De Recherche Scientifique
ETP-46464 has been shown to have potential therapeutic applications in a variety of diseases, including cancer, inflammatory disorders, and neurological disorders. Several preclinical studies have demonstrated the efficacy of ETP-46464 in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, ETP-46464 has been shown to have neuroprotective effects in models of neurodegenerative diseases.
Propriétés
IUPAC Name |
N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-3-25-22-15-16(2)26-24(29-22)28-19-13-11-18(12-14-19)27-23(30)21-10-6-8-17-7-4-5-9-20(17)21/h4-15H,3H2,1-2H3,(H,27,30)(H2,25,26,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRTSMQVJIMUYPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-1-naphthamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide](/img/structure/B2767009.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acrylamide](/img/structure/B2767012.png)




![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2767019.png)
![2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2767020.png)